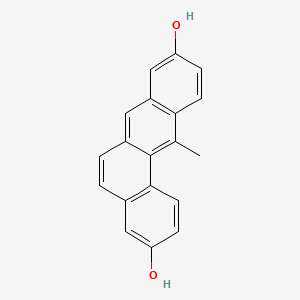
N'-(1-phenylethenyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-phenylethenyl)benzenecarboximidamide is an organic compound with the molecular formula C15H14N2 It is characterized by the presence of a phenylethenyl group attached to a benzenecarboximidamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-phenylethenyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with a phenylethenyl derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzenecarboximidamide is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of N’-(1-phenylethenyl)benzenecarboximidamide may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(1-phenylethenyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
N’-(1-phenylethenyl)benzenecarboximidamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(1-phenylethenyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell division or metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarboximidamide: A simpler analog with similar structural features but lacking the phenylethenyl group.
Phenylethenyl derivatives: Compounds with similar phenylethenyl groups but different functional groups attached to the benzene ring.
Uniqueness
N’-(1-phenylethenyl)benzenecarboximidamide is unique due to the combination of its phenylethenyl and benzenecarboximidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
76005-86-2 |
|---|---|
Formule moléculaire |
C15H14N2 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
N'-(1-phenylethenyl)benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2/c1-12(13-8-4-2-5-9-13)17-15(16)14-10-6-3-7-11-14/h2-11H,1H2,(H2,16,17) |
Clé InChI |
DEJXCFFIMGHBEF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)N=C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
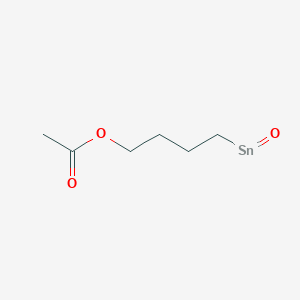
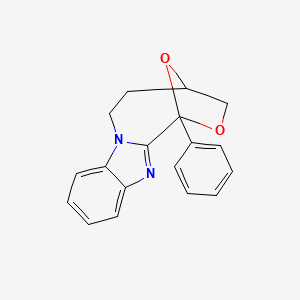
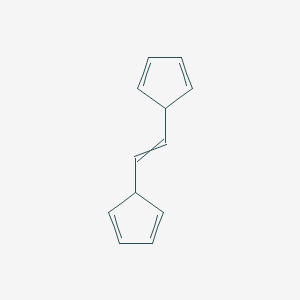
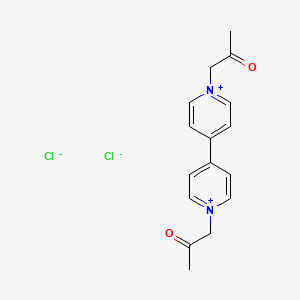

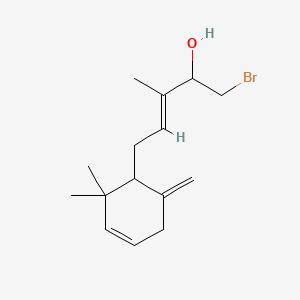
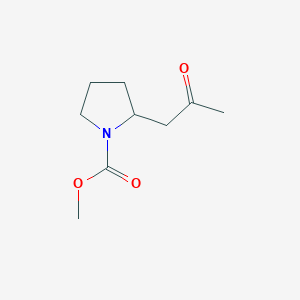

![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
![([1,1'-Biphenyl]-2,6-diyl)dimethanethiol](/img/structure/B14433807.png)
![5-[(Decyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14433813.png)

